CYM 5541

概述

描述

科学研究应用

Sphingosine-1-Phosphate Receptor Modulation

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has been identified as an allosteric agonist for sphingosine-1-phosphate receptor 3 (S1PR3). This receptor plays a crucial role in various physiological processes including endothelial barrier function and neuroprotection. Research indicates that modulation of this receptor can have therapeutic implications in conditions such as multiple sclerosis and other autoimmune diseases .

Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent due to its ability to inhibit specific signaling pathways involved in inflammation. Studies suggest that it may be effective against autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus by targeting IRAK-4, a key mediator in inflammatory responses .

Antitumor Activity

Preliminary research indicates that N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide may exhibit antitumor properties. Its use in conjunction with palladium-catalyzed cross-coupling reactions has been explored for synthesizing derivatives that could potentially act against various cancer cell lines .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Kunkel et al., 2013 | Sphingosine signaling | Demonstrated the role of S1PR3 modulation in neuroprotection and vascular function. |

| Pyszko & Strosznajder, 2014 | Autoimmune diseases | Investigated the anti-inflammatory effects of S1PR modulation in animal models. |

| Averin et al., 2020 | Antitumor activity | Reported on the synthesis of analogs using N,N-dicyclohexyl derivatives showing cytotoxic effects on cancer cells. |

Synthetic Applications

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide serves as a versatile building block in organic synthesis. Its structure allows for various modifications that can lead to the development of new pharmaceuticals with enhanced efficacy and reduced side effects. The compound's ability to form stable complexes with metal catalysts facilitates its use in the synthesis of complex organic molecules .

作用机制

ML249 通过选择性地结合鞘氨醇-1-磷酸受体亚型 3 (S1P3) 来发挥作用。这种结合会诱导受体发生构象变化,激活下游信号通路。 S1P3 的激活会导致细胞外信号调节激酶 (ERK) 的磷酸化,ERK 在调节各种细胞过程(包括增殖、分化和存活)中起着至关重要的作用 .

生化分析

Biochemical Properties

CYM 5541 plays a significant role in biochemical reactions, particularly as it interacts with the sphingosine-1-phosphate 3 receptor (S1P3R) . It is known to occupy a different chemical space in the ligand binding pocket of S1P3R than S1P does, specifically a lower hydrophobic region around transmembrane helix TM6 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been identified as an allosteric agonist selective for the S1P3 receptor subtype . This interaction influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, specifically the S1P3 receptor . As an allosteric modulator, it does not bind to the same site as the endogenous ligand (S1P), but instead binds to a different site on the receptor, which leads to changes in the receptor’s conformation and modulates its activity .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been explicitly reported in the literature. It is common practice in biomedical research to study the effects of varying dosages of a compound in animal models to understand its threshold effects and any toxic or adverse effects at high doses .

Metabolic Pathways

Given its role as a modulator of the S1P3 receptor, it is likely involved in the sphingosine-1-phosphate signaling pathway .

Subcellular Localization

Given its role as a modulator of the S1P3 receptor, it is likely localized to the cell membrane where the S1P3 receptor is typically found .

准备方法

合成路线和反应条件

ML249 是通过一系列有机反应合成的。关键步骤包括形成腙中间体,然后环化形成最终产物。合成路线通常包括以下步骤:

腙中间体的形成: 醛或酮与肼或取代肼反应形成腙。

环化: 腙中间体在酸性或碱性条件下发生环化,形成所需的杂环化合物。

工业生产方法

虽然 ML249 的具体工业生产方法没有被广泛记录,但总体方法涉及扩大实验室合成程序。 这包括优化反应条件,例如温度、压力和溶剂选择,以确保最终产物的高产率和纯度 .

化学反应分析

反应类型

ML249 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化,形成氧化衍生物。

还原: ML249 可以被还原形成还原衍生物。

取代: 该化合物可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠和氢化铝锂等还原剂。

取代: 卤素、烷基化剂和亲核试剂等试剂用于取代反应。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化可能产生具有额外含氧官能团的氧化衍生物,而还原可能产生更简单的氢化化合物 .

相似化合物的比较

类似化合物

CYM-5442: 鞘氨醇-1-磷酸受体亚型 3 (S1P3) 的另一种选择性激动剂。

FTY720 (芬戈莫德): 鞘氨醇-1-磷酸受体的非选择性激动剂,临床上用于治疗多发性硬化症。

SEW2871: 鞘氨醇-1-磷酸受体亚型 1 (S1P1) 的选择性激动剂。

独特性

ML249 由于其对鞘氨醇-1-磷酸受体亚型 3 (S1P3) 的高度选择性而独一无二,而与其他鞘氨醇-1-磷酸受体亚型相比。 这种选择性允许进行更具针对性的研究,并可能具有减少脱靶效应的治疗应用 .

生物活性

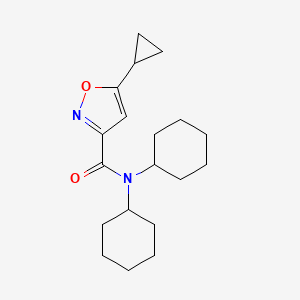

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is a synthetic compound notable for its unique oxazole ring structure and potential therapeutic applications. This article explores its biological activity, focusing on its interactions with sphingosine-1-phosphate (S1P) receptors, particularly S1P3, and its implications for treating various diseases.

Chemical Structure and Properties

The molecular formula of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide is CHNO. The compound features dual cyclohexyl substituents and a cyclopropyl group at the 5-position of the oxazole ring, contributing to its distinct chemical properties and biological activity.

N,N-Dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide primarily functions as a selective agonist for the S1P3 receptor. This receptor plays a crucial role in various physiological processes, including immune responses and vascular stability. The compound exhibits submicromolar activity with an EC value of approximately 434 nM at S1P3, demonstrating its potency and selectivity over other S1P receptors (S1P1, S1P2, S1P4, and S1P5) .

Cardiopulmonary Disorders

Research indicates that N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide has potential applications in treating cardiopulmonary disorders. Its modulation of the S1P signaling pathway suggests it may aid in conditions involving vascular stability and immune responses .

Case Studies and Research Findings

A comprehensive review of the literature reveals several key studies highlighting the biological activity of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide:

Future Directions

Further research is warranted to explore the pharmacokinetics and in vivo efficacy of N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide. Understanding its interaction with various biological targets will be crucial for developing therapeutic strategies against diseases linked to sphingosine signaling pathways.

属性

IUPAC Name |

N,N-dicyclohexyl-5-cyclopropyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O2/c22-19(17-13-18(23-20-17)14-11-12-14)21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h13-16H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKGACIWVAOUQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(C2CCCCC2)C(=O)C3=NOC(=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

945128-26-7 | |

| Record name | 945128-26-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is CYM5541 and what is its mechanism of action?

A: CYM5541 (also known as CYM-5541 or ML249) is a selective allosteric agonist of the sphingosine-1-phosphate receptor 3 (S1PR3). [, , ] Unlike orthosteric agonists that bind to the same site as the endogenous ligand (sphingosine-1-phosphate), CYM5541 binds to a distinct allosteric site on the receptor. [] This binding induces a conformational change in S1PR3, leading to the activation of downstream signaling pathways. [, , ]

Q2: What makes CYM5541 selective for S1PR3?

A: Research suggests that CYM5541's selectivity arises from its unique binding interaction with the S1PR3 allosteric site. This site, characterized by the key residue Phe263, accommodates CYM5541's structure, which lacks a polar moiety commonly found in other S1PR ligands. [] This hydrophobic pocket interaction contributes to its selectivity within the S1PR family. []

Q3: What are the downstream effects of CYM5541 binding to S1PR3?

A3: CYM5541 activation of S1PR3 has been linked to several downstream effects, including:

- Increased Na+/K+ ATPase activity: CYM5541 stimulates Na+/K+ ATPase activity in HepG2 cells. This effect is abolished by S1PR3 antagonists and mimicked by other S1PR3 agonists, confirming the role of S1PR3 in this pathway. The signaling cascade involves the activation of protein kinase C (PKC), extracellular signal-regulated kinase (ERK), and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), ultimately leading to increased COX-2 expression and prostaglandin E2 (PGE2) release. []

- Modulation of sensory neuron activity: CYM5541, in conjunction with an SSTR2 agonist, elicits calcium responses in mouse sensory neurons in vitro and induces pain and thermal hypersensitivity in vivo. This effect suggests a role for S1PR3 in modulating sensory neuron excitability. []

- Potential involvement in acute lung injury: Although requiring further investigation, studies suggest that CYM5541 may exacerbate lung injury by promoting pyroptosis, a form of programmed cell death, through the activation of the MAPK pathway. []

Q4: How does CYM5541 compare to other S1PR modulators, such as FTY720 (fingolimod)?

A: FTY720-P, the active metabolite of fingolimod, also interacts with S1PR3, but unlike CYM5541, it demonstrates a broader activity profile across multiple S1PR subtypes. [, ] While this broad activity contributes to FTY720-P's therapeutic effects in multiple sclerosis, it also leads to unwanted side effects, particularly cardiac-related ones, attributed to S1PR3 agonism. [] Therefore, the development of S1PR3-sparing compounds like CYM5541 is crucial for dissecting S1PR subtype-specific functions and exploring potential therapeutic applications with fewer side effects.

Q5: What are the potential applications of CYM5541 in research?

A5: As a selective S1PR3 agonist, CYM5541 is a valuable tool compound for investigating:

- The role of S1PR3 in various physiological and pathological processes: This includes exploring its involvement in sensory neuron function, [] liver regeneration, [] and potentially acute lung injury. []

- The development of novel therapeutics: Understanding the specific downstream effects of S1PR3 activation by CYM5541 could pave the way for designing targeted therapies for conditions where S1PR3 modulation shows promise, such as pain management or liver disease. [, ]

- Structure-activity relationship (SAR) studies: CYM5541 serves as a template for developing new S1PR3 modulators with improved selectivity, potency, and pharmacokinetic properties. [, ]

Q6: Are there any tools available to study the interaction between CYM5541 and its target?

A: Yes, researchers have successfully used the NanoLuc Binary Technology (NanoBIT) to study the interaction between ATG5 and ATG16L1, proteins involved in autophagy. [] This technology can be adapted to investigate real-time interactions between CYM5541 and S1PR3, providing valuable insights into the kinetics and dynamics of this interaction.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。